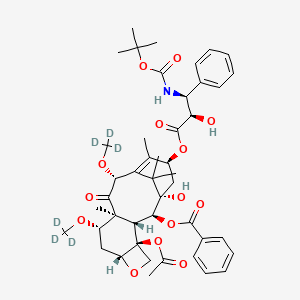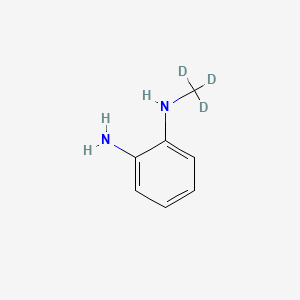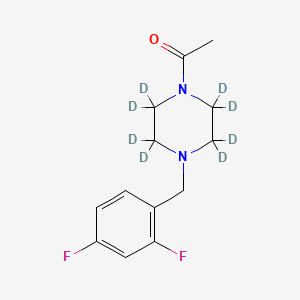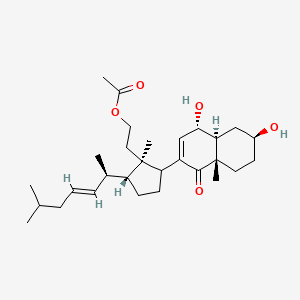
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride, also known as NBQX, is a competitive antagonist of AMPA receptors. It is a synthetic compound that has been widely used in scientific research for its ability to block the activity of AMPA receptors in the brain.
Mécanisme D'action
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is a competitive antagonist of AMPA receptors, which means that it binds to the same site on the receptor as the neurotransmitter glutamate, but does not activate the receptor. By blocking the activity of AMPA receptors, 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride reduces the excitability of neurons in the brain.
Biochemical and Physiological Effects:
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been shown to have a range of biochemical and physiological effects in the brain. It has been found to reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs), which are the electrical signals that neurons use to communicate with each other. 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has also been found to reduce the release of glutamate, the neurotransmitter that activates AMPA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is that it is a highly specific and selective antagonist of AMPA receptors. This means that it can be used to study the role of these receptors without affecting other neurotransmitter systems in the brain. However, one limitation of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is that it has a relatively short half-life, which means that it needs to be continuously administered in experiments.
Orientations Futures
There are many potential future directions for research on 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to develop new treatments. Another area of interest is the use of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride in combination with other drugs to enhance its therapeutic effects. For example, 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been shown to enhance the effects of antidepressant drugs in animal models of depression.
Méthodes De Synthèse
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is synthesized through a multistep process involving the reaction of 4-nitrophenylacetic acid with butyl lithium, followed by the reaction of the resulting intermediate with 4-methoxybenzaldehyde. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
Applications De Recherche Scientifique
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been widely used in scientific research to study the role of AMPA receptors in the brain. AMPA receptors are involved in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. By blocking the activity of AMPA receptors, researchers can investigate the role of these receptors in learning, memory, and other cognitive processes.
Propriétés
Numéro CAS |
1346603-04-0 |
|---|---|
Nom du produit |
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride |
Formule moléculaire |
C19H23ClN2O4 |
Poids moléculaire |
378.853 |
Nom IUPAC |
1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanone;hydrochloride |
InChI |
InChI=1S/C19H22N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,20H,3-4,13H2,1-2H3;1H |
Clé InChI |
ZJKMDLLJQONBQQ-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(=O)C2=CC=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)







